molecular formula C17H13F3N6OS B10917047 1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B10917047
M. Wt: 406.4 g/mol
InChI Key: GYJFHZUPTCNUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of triazole, phenyl, trifluoromethyl, and thieno[2,3-c]pyrazole moieties, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or its equivalents.

    Introduction of the phenyl group: This step often involves the use of Suzuki or Heck coupling reactions to attach the phenyl ring to the triazole moiety.

    Incorporation of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Construction of the thieno[2,3-c]pyrazole ring: This step involves the cyclization of appropriate thioamide derivatives with hydrazine or its equivalents.

    Final coupling and functionalization: The final step involves coupling the intermediate compounds to form the desired product, followed by purification and characterization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antifungal, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and metal-organic frameworks.

Mechanism of Action

The mechanism of action of 1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar structural features.

    1H-1,2,4-triazol-3-amine:

    1H-1,2,3-triazole: A related triazole compound with diverse applications in chemistry and biology.

Uniqueness

1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and thieno[2,3-c]pyrazole moieties contribute to its stability, reactivity, and potential therapeutic applications, making it a valuable compound for scientific research.

Properties

Molecular Formula

C17H13F3N6OS

Molecular Weight

406.4 g/mol

IUPAC Name

1-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C17H13F3N6OS/c1-25-16-12(14(24-25)17(18,19)20)6-13(28-16)15(27)23-11-4-2-10(3-5-11)7-26-9-21-8-22-26/h2-6,8-9H,7H2,1H3,(H,23,27)

InChI Key

GYJFHZUPTCNUBC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4)C(=N1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.